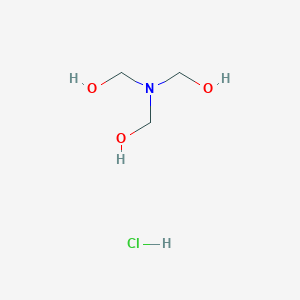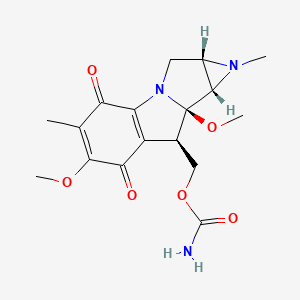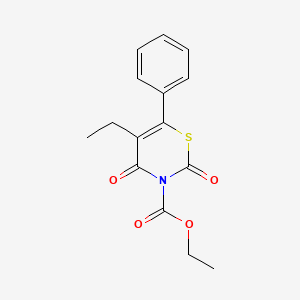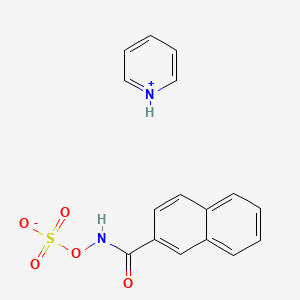
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine is a heterocyclic compound that belongs to the family of hydroxylamine-O-sulfonates. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a naphthalene ring, a hydroxylamine group, and a sulfonate group, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthoylhydroxylamine-O-sulfonate pyridine typically involves the reaction of 2-chloronaphthalene with hydroxylamine-O-sulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into naphthylamines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted derivatives. These products are often characterized by their unique chemical and physical properties, making them valuable in different applications .
Applications De Recherche Scientifique
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-2-Naphthoylhydroxylamine-O-sulfonate pyridine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-2-Naphthoylhydroxylamine-O-sulfonate pyridine include other hydroxylamine-O-sulfonates, such as:
- Hydroxylamine-O-sulfonic acid
- N-2-Naphthoylhydroxylamine
- N-2-Naphthoylsulfonamide
Uniqueness
This compound is unique due to its combination of a naphthalene ring, hydroxylamine group, and sulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its versatility and potential.
Propriétés
Numéro CAS |
77372-69-1 |
|---|---|
Formule moléculaire |
C16H14N2O5S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(naphthalene-2-carbonylamino) sulfate;pyridin-1-ium |
InChI |
InChI=1S/C11H9NO5S.C5H5N/c13-11(12-17-18(14,15)16)10-6-5-8-3-1-2-4-9(8)7-10;1-2-4-6-5-3-1/h1-7H,(H,12,13)(H,14,15,16);1-5H |
Clé InChI |
GGVHQELPMDVFPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[NH+]C=C1.C1=CC=C2C=C(C=CC2=C1)C(=O)NOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)



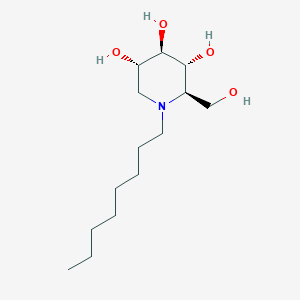
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

